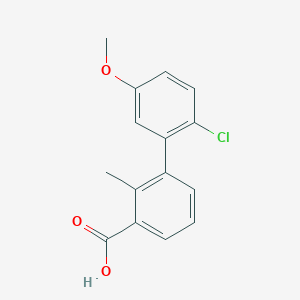

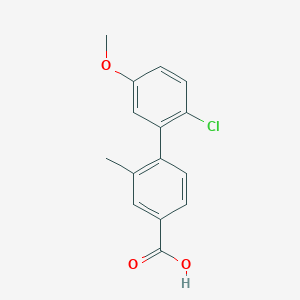

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

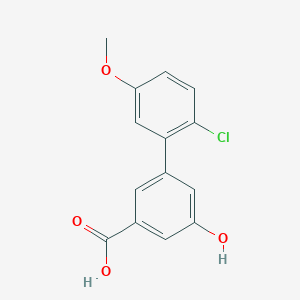

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid (CMMBA) is a phenylbenzoic acid derivative that was first synthesized in the early 1960s. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. CMMBA has a wide range of applications in the pharmaceutical, food, and chemical industries. It is used as an intermediate in the synthesis of antibiotics, as an antioxidant in food products, and as a corrosion inhibitor in industrial processes.

科学研究应用

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied for its potential anti-inflammatory and anti-cancer activities. Studies have shown that 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce inflammation in animal models of rheumatoid arthritis.

作用机制

The exact mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in inflammation and tumorigenesis. These include cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules, and matrix metalloproteinases (MMPs), enzymes involved in the breakdown of the extracellular matrix. In addition, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the activity of several kinases involved in cell proliferation and survival.

Biochemical and Physiological Effects

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of tumor cells, and reduce the risk of metastasis. In addition, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce the levels of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce the levels of several pro-angiogenic factors, including VEGF and FGF-2.

实验室实验的优点和局限性

One of the main advantages of using 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents. This makes it easy to work with and allows for accurate and reproducible results. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is not soluble in water, which can limit its use in certain experiments.

未来方向

The potential applications of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% are still being explored. One area of research is the use of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% as a drug delivery system. 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to increase the solubility and bioavailability of several drugs, which could potentially lead to more effective treatments. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in combination with other drugs to enhance their therapeutic effects. Furthermore, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in the development of new types of medical devices and implants, such as drug-eluting stents. Finally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in the development of new types of diagnostic tests and imaging technologies.

合成方法

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% can be synthesized by reacting 2-chloro-5-methoxyphenol with methylbenzoic acid in the presence of an acid catalyst. The reaction takes place at a temperature of 110-120 °C and a pressure of 1.5-2.0 atm. The reaction mixture is then cooled and the solid product is collected by filtration. The yield of the reaction is typically around 95%.

属性

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(19-2)6-7-14(13)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETSVYKNRSQMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691011 |

Source

|

| Record name | 2'-Chloro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262001-89-7 |

Source

|

| Record name | 2'-Chloro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406488.png)

![6-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406502.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406503.png)

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)

![5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406516.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)

![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%](/img/structure/B6406532.png)

![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)

![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)